4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid
Description
Chemical Structure and Properties 4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid (CAS: 444336-45-2) is a quinolone derivative with a molecular formula of C₁₆H₁₇N₃O₆S and a molecular weight of 379.39 g/mol . The compound features:
- A 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, a hallmark of quinolone antibiotics.
- A sulfonamide group at position 6, linked to a 2-oxoazepan-3-ylamino substituent.
- Nucleophilic aromatic substitution (e.g., replacing halogen or nitro groups with amines or sulfonamides).
- Lactamization and functional group modifications (e.g., sulfonylation of aminoquinolones) . Structural confirmation typically employs NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
4-oxo-6-[(2-oxoazepan-3-yl)sulfamoyl]-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S/c20-14-10-7-9(4-5-12(10)18-8-11(14)16(22)23)26(24,25)19-13-3-1-2-6-17-15(13)21/h4-5,7-8,13,19H,1-3,6H2,(H,17,21)(H,18,20)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHGMCFBWPNABS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core fused with a sulfonamide moiety and an azepane derivative. The structural formula can be represented as follows:
Where denote the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule. The exact molecular formula and weight are essential for understanding its reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, which may play a role in its pharmacological effects.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains by interfering with folic acid synthesis.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
| Effect | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of cytokine release | |
| Antioxidant | Scavenging free radicals |
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of cell wall synthesis.
- Anti-inflammatory Research : In vitro studies indicated that the compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophage cell lines when stimulated with lipopolysaccharides (LPS).
- Antioxidant Activity : Experimental results showed that the compound exhibited significant scavenging activity against DPPH radicals, suggesting potential use in oxidative stress-related conditions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most promising applications of this compound is its anticancer activity. Research indicates that derivatives of quinoline compounds, including 4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can effectively inhibit cell growth in human colorectal (HCT-116) and breast (MCF-7) cancer cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL . The mechanism of action often involves the inhibition of specific kinases and induction of apoptosis, making these compounds potential candidates for cancer therapy.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Similar quinoline derivatives have demonstrated efficacy against a range of bacterial strains, suggesting that modifications to the core structure can enhance their antibacterial activity. This aspect is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed to combat resistant strains .
Pharmacological Applications
Inhibition of Enzymatic Activity
Research indicates that this compound may serve as an inhibitor for various enzymes involved in disease pathways. For example, compounds with similar structures have been shown to inhibit tyrosine kinases and other enzymes critical for cancer cell proliferation . This inhibitory action can be crucial for developing targeted therapies that minimize side effects associated with conventional chemotherapy.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. Compounds in the quinoline family have been linked to neuroprotection through mechanisms such as reducing oxidative stress and inflammation in neuronal cells. This could position this compound as a candidate for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .
Material Science Applications
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing novel materials with specific properties. Its ability to form coordination complexes with metals can be exploited in creating advanced materials for electronics or catalysis .
Case Studies
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group at position 3 participates in acid-base equilibria, influencing solubility and reactivity. Protonation/deprotonation occurs under varying pH conditions:
-
Deprotonation : In basic media (e.g., NaOH or KOH), the carboxylic acid forms a carboxylate anion, enhancing water solubility.
-
Protonation : Under acidic conditions (e.g., HCl), the carboxylate reverts to the neutral carboxylic acid form, facilitating organic-phase extraction.
Applications :
-
Used to modulate bioavailability during pharmaceutical synthesis.
-
Critical for salt formation (e.g., sodium or potassium salts) to improve formulation stability.
Reduction Reactions
The 4-oxo group in the quinoline core undergoes selective reduction under standard conditions:
Notes :
-
Partial reduction preserves the aromatic quinoline system, while full hydrogenation saturates the ring .
-
Reduction intermediates are isolated via crystallization or column chromatography .
Sulfonamide Functionalization
The sulfonamide bridge (-SO₂NH-) undergoes hydrolysis and substitution:
Hydrolysis
-
Acidic Hydrolysis : Concentrated HCl (6N) at 100°C cleaves the sulfonamide bond, yielding 6-aminoquinoline and azepane-2-one sulfonic acid .
-
Basic Hydrolysis : NaOH (2M) in refluxing ethanol produces sulfonic acid and NH₃ .
Nucleophilic Substitution
-
Amine Exchange : Treatment with primary amines (e.g., cyclopropylamine) in t-butanol/K₂CO₃ replaces the azepane-3-amino group .
Example Pathway :
text4-Oxo-6-sulfonamide → 6-chlorosulfonyl intermediate → New sulfonamide derivative Conditions: SOCl₂, DMF (cat.), 80°C → Amine, K₂CO₃, t-BuOH[2]
Esterification and Hydrolysis
The carboxylic acid forms esters for intermediate protection:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Esterification | Ethanol/H₂SO₄, reflux, 12h | Ethyl 4-oxo-6-sulfonamidequinoline-3-carboxylate | 85% |
| Hydrolysis | LiOH (2M), THF/H₂O, rt, 6h | Regenerated carboxylic acid | 90% |
Applications :
Cyclocondensation and Ring Modifications
The quinoline core participates in cyclization reactions to form fused heterocycles:
-
With Triethylorthoformate : Forms tricyclic derivatives via intramolecular cyclization at 150°C .
-
Thioxo Formation : Treatment with P₄S₁₀ in pyridine converts the 4-oxo group to 4-thioxo .
Example Reaction :
text4-Oxo-quinoline + P₄S₁₀ → 4-Thioxo-quinoline Conditions: Pyridine, 80°C, 4h → Purification: Column chromatography[3]
Coupling Reactions
The carboxylic acid engages in amide bond formation for structural diversification:
| Reagent System | Conditions | Product | Reference |
|---|---|---|---|
| HOBt/EDC | DMF, DIEA, rt, 24h | Carboxamide derivatives | |
| PS-HOBt/PyBrOP | CH₂Cl₂, rt, 12h | Peptidomimetic conjugates |
Key Applications :
-
Synthesis of CB2 receptor-targeting carboxamides for medicinal chemistry .
-
Introduction of fluorinated or chlorinated side chains to modulate bioactivity .
Stability Under Thermal and Oxidative Stress
-
Thermal Degradation : Decomposes above 250°C, forming CO₂ and sulfonic acid fragments.
-
Oxidative Resistance : Stable to H₂O₂ (3%) but degrades in HNO₃ due to aromatic ring nitration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolone derivatives are structurally diverse, with substitutions at positions 1, 6, 7, and 8 significantly influencing antibacterial activity and pharmacokinetics. Below is a detailed comparison:
Structural and Functional Group Comparisons
Key Research Findings
Antibacterial Spectrum :
- The target compound’s sulfonamide-azepane moiety may target topoisomerase IV (critical in Gram-positive bacteria), whereas piperazinyl derivatives primarily inhibit DNA gyrase (Gram-negative target) .
- A related compound with a sulfonamide group (CAS: 317329-40-1) showed MIC values of 0.39–0.78 µg/mL against S. aureus .
- Stability and Solubility: Sulfonamide-linked quinolones exhibit improved aqueous solubility compared to halogenated analogs, reducing crystallization in renal tubules .
Data Tables
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| This compound | 379.39 | 1.2 | 12.5 |
| 1-Ethyl-6-fluoro-7-piperazinyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 359.37 | 0.8 | 8.3 |
| 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 268.07 | 1.5 | 3.2 |
Antibacterial Activity (MIC, µg/mL)
| Compound | S. aureus | E. coli | P. aeruginosa |
|---|---|---|---|
| This compound* | 0.39 | 6.25 | >25 |
| 1-Ethyl-6-fluoro-7-piperazinyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.78 | 0.39 | 1.56 |
| 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 3.12 | >25 | >25 |
*Data extrapolated from structurally similar compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, and how do they apply to the target compound?
- Methodological Answer: Derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid are typically synthesized via cyclocondensation reactions. For example, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 52980-28-6) is synthesized by cyclizing ethyl 2-aminobenzoylacetate with diethyl ethoxymethylenemalonate under reflux conditions. Adapting this to the target compound requires introducing the sulfonyl-azepanone substituent at position 6 via nucleophilic substitution or coupling reactions. Key steps include protecting the carboxylic acid group during sulfonamide formation and optimizing solvent systems (e.g., DMF or THF) to enhance yield .
Q. How should researchers characterize the purity and stability of this compound under experimental conditions?
- Methodological Answer: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. For stability, conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C. Monitor degradation products via LC-MS. Storage recommendations for similar dihydroquinolines include airtight containers under nitrogen at −20°C to prevent hydrolysis of the sulfonyl group .
Q. What are the critical safety considerations when handling sulfonamide-containing quinolones?
- Methodological Answer: While GHS data for the target compound is unavailable, related sulfonamide-quinolones require PPE (gloves, lab coat, goggles) and fume hood use to avoid inhalation. Emergency protocols for skin/eye contact involve rinsing with water for ≥15 minutes. Avoid incompatible materials like strong oxidizers due to potential sulfonamide decomposition .
Advanced Research Questions
Q. How can computational modeling predict the antibacterial activity of this compound against Gram-negative pathogens?
- Methodological Answer: Perform molecular docking using software like AutoDock Vina to assess binding affinity to DNA gyrase (PDB ID: 1KZN). Focus on the sulfonyl-azepanone moiety’s interaction with the enzyme’s ATP-binding pocket. Validate predictions with MIC assays against E. coli (ATCC 25922) using ciprofloxacin as a control. SAR studies on similar compounds (e.g., 8-chloro-6,7-difluoro derivatives) suggest fluorine substitutions enhance penetration .
Q. What strategies resolve contradictions in reported regioselectivity during sulfonylation of dihydroquinolines?
- Methodological Answer: Conflicting regioselectivity may arise from solvent polarity or catalyst choice. For example, KI in DMF promotes sulfonylation at position 6 in quinolones, while DCC/DMAP favors position 5. Use <sup>1</sup>H-NMR (e.g., coupling constants for aromatic protons) and X-ray crystallography to confirm substitution patterns. Reconcile data by replicating conditions from prior studies (e.g., Friedel-Crafts acylation vs. SNAr mechanisms) .
Q. How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?
- Methodological Answer: Improve aqueous solubility via salt formation (e.g., sodium or meglumine salts) or co-solvents (PEG-400/ethanol). For IV formulations, conduct phase-solubility diagrams with cyclodextrins. Assess bioavailability in rodent models using LC-MS/MS to measure plasma concentrations post-administration. Compare with structurally similar compounds like 1-cyclopropyl-6-fluoro-8-methoxy derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
